

Application Notes and Protocols for Testing Bacterial Susceptibility to Augmentin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Augpenin

Cat. No.: B1239372

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to Augmentin (amoxicillin/clavulanate). The methodologies described are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

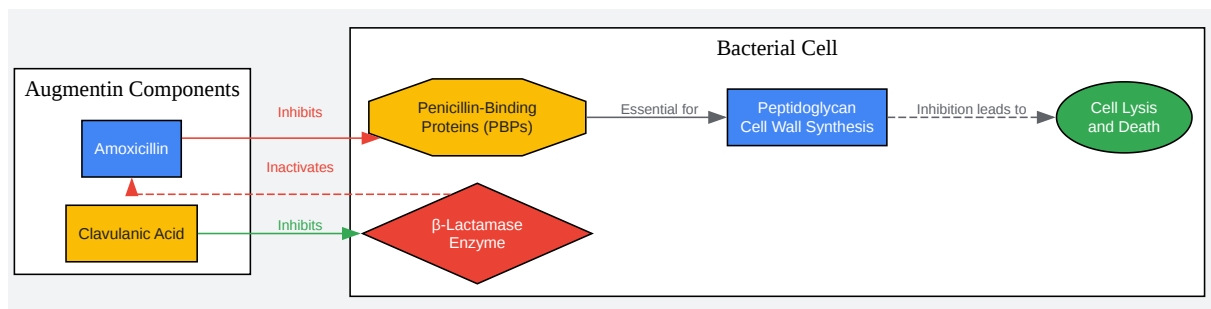
Mechanism of Action and Resistance

Augmentin combines amoxicillin, a semisynthetic penicillin, with clavulanic acid, a β -lactamase inhibitor.[1][2] Amoxicillin inhibits the synthesis of bacterial peptidoglycan, a crucial component of the cell wall, by binding to penicillin-binding proteins (PBPs).[1] This inhibition leads to cell wall weakening and ultimately cell lysis and death.[1] However, some bacteria produce β -lactamase enzymes that degrade amoxicillin, rendering it ineffective.[1] Clavulanic acid is a β -lactam that is structurally related to penicillins and works by inactivating certain β -lactamase enzymes, thereby protecting amoxicillin from degradation and extending its spectrum of activity.[1][3]

The primary mechanisms of resistance to amoxicillin/clavulanic acid are:

- Inactivation by bacterial β -lactamases that are not inhibited by clavulanic acid.[1]
- Alteration of PBPs, which reduces the affinity of amoxicillin for its target.[1]

- Reduced permeability of the bacterial cell wall or efflux pump mechanisms that actively remove the antibiotic.[1][4]



[Click to download full resolution via product page](#)

Mechanism of action of Augmentin and bacterial resistance.

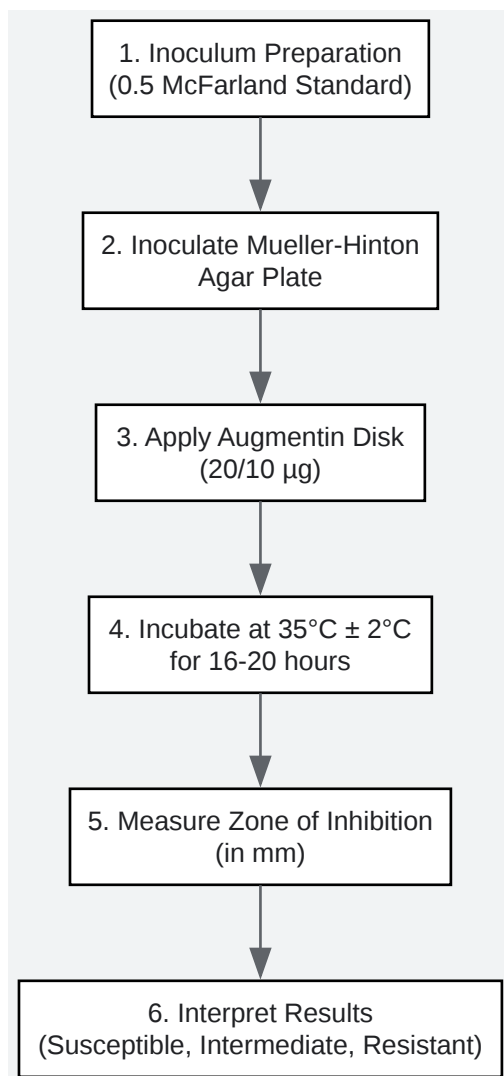
Experimental Protocols

Standardized antimicrobial susceptibility testing (AST) is crucial for determining the effectiveness of antibiotics.[5] The following are detailed protocols for three common methods: Kirby-Bauer disk diffusion, broth microdilution, and E-test.

Kirby-Bauer Disk Diffusion Method

This method involves placing antibiotic-impregnated disks on an agar plate inoculated with the test organism.[6][7] The antibiotic diffuses into the agar, and if the organism is susceptible, a zone of growth inhibition will form around the disk.[7]

Experimental Workflow:



[Click to download full resolution via product page](#)

Kirby-Bauer disk diffusion workflow.

Detailed Protocol:

- Inoculum Preparation:
 - From a pure, 18-24 hour culture, select 4-5 well-isolated colonies using a sterile loop or swab.[5]
 - Transfer the colonies to a tube containing 4-5 mL of sterile saline or Tryptic Soy Broth.
 - Vortex the suspension to create a smooth, homogenous mixture.

- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5×10^8 CFU/mL.[5]
- Inoculation of Mueller-Hinton Agar Plate:
 - Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted suspension.
 - Remove excess fluid by pressing the swab firmly against the inside wall of the tube.[8]
 - Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[6]
 - Allow the plate to dry for 3-5 minutes before applying the disks.
- Application of Antibiotic Disks:
 - Using sterile forceps, place an Augmentin (amoxicillin/clavulanate 20/10 µg) disk onto the inoculated agar surface.[2]
 - Gently press the disk down to ensure complete contact with the agar.
 - If placing multiple disks, ensure they are at least 24 mm apart.[9]
- Incubation:
 - Invert the plates and incubate them at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ in ambient air for 16-20 hours.
- Measurement and Interpretation:
 - After incubation, measure the diameter of the zone of inhibition to the nearest millimeter (mm) using a ruler or calipers.[10]
 - Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to the established clinical breakpoints.[5][11]

Broth Microdilution Method

This quantitative method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism in vitro.

[\[12\]](#)

Detailed Protocol:

- Preparation of Augmentin Dilutions:
 - Prepare a series of two-fold dilutions of Augmentin in cation-adjusted Mueller-Hinton Broth (CAMHB). The concentration of clavulanic acid is typically kept constant at a 2:1 ratio with amoxicillin.
 - Dispense the dilutions into the wells of a microtiter plate.
- Inoculum Preparation:
 - Prepare a bacterial inoculum as described for the Kirby-Bauer method, adjusted to a 0.5 McFarland standard.
 - Dilute the inoculum to achieve a final concentration of approximately 5×10^5 CFU/mL in each well of the microtiter plate.
- Inoculation and Incubation:
 - Add the diluted inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
 - Incubate the plate at $35^\circ\text{C} \pm 2^\circ\text{C}$ in ambient air for 16-20 hours.
- Reading and Interpretation:
 - After incubation, examine the plate for bacterial growth (turbidity).
 - The MIC is the lowest concentration of Augmentin that shows no visible growth.[\[12\]](#)
 - Interpret the MIC value according to established breakpoints.[\[2\]](#)

E-test (Gradient Diffusion Method)

The E-test is a gradient diffusion method that also determines the MIC.^[13] It uses a plastic strip with a predefined, continuous gradient of antibiotic concentrations.^{[13][14]}

Detailed Protocol:

- Inoculum and Plate Preparation:
 - Prepare the inoculum and inoculate a Mueller-Hinton agar plate as described for the Kirby-Bauer method.
- Application of E-test Strip:
 - Allow the E-test strip to come to room temperature before opening the package.
 - Using sterile forceps, place the E-test strip onto the inoculated agar surface.
- Incubation:
 - Incubate the plate under the same conditions as the Kirby-Bauer method ($35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours).
- Reading and Interpretation:
 - After incubation, a symmetrical inhibition ellipse will be visible.^[13]
 - Read the MIC value at the point where the lower edge of the ellipse intersects the MIC scale on the strip.^[13] If the intersection is between two markings, round up to the higher value.^[13]
 - Interpret the MIC based on established breakpoints.

Data Presentation: Interpretive Criteria and Quality Control

Accurate interpretation of susceptibility testing requires adherence to standardized breakpoints and rigorous quality control.

Table 1: CLSI and EUCAST Interpretive Breakpoints for Augmentin

Organism Group	Method	CLSI Breakpoints (µg/mL or mm)	EUCAST Breakpoints (µg/mL or mm)
S	I		
Enterobacterales	MIC (µg/mL)	≤8/4	16/8
Disk (mm)	≥18	14-17	
Staphylococcus aureus	MIC (µg/mL)	≤4/2	-
Disk (mm)	≥20	-	
Haemophilus influenzae	MIC (µg/mL)	≤4/2	-
Disk (mm)	≥20	-	
Streptococcus pneumoniae (non-meningitis)	MIC (µg/mL)	≤2/1	4/2
Disk (mm)	Use oxacillin disk	-	

Note: Breakpoints are presented as amoxicillin/clavulanic acid concentrations. Breakpoints can be updated; refer to the latest CLSI M100 and EUCAST breakpoint tables.[\[15\]](#)[\[16\]](#) For S. pneumoniae, CLSI recommends using a 1 µg oxacillin disk to screen for penicillin susceptibility, which can predict amoxicillin/clavulanate susceptibility.[\[11\]](#)

Table 2: Quality Control (QC) Ranges for Augmentin (20/10 µg) Disk Diffusion

QC Strain	ATCC Number	Zone Diameter Range (mm)
Escherichia coli	25922	19-25
Escherichia coli	35218	18-22
Staphylococcus aureus	25923	28-36
Haemophilus influenzae	49247	15-22

Note: These ranges are based on CLSI guidelines.[2][11] QC testing should be performed regularly to ensure the accuracy and reproducibility of the test results.[17][18][19] Quality control strains with defined susceptibility profiles are used to monitor the performance of the test system.[17]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mims.com [mims.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. ldh.la.gov [ldh.la.gov]
- 5. chainnetwork.org [chainnetwork.org]
- 6. asm.org [asm.org]
- 7. benchchem.com [benchchem.com]
- 8. Kirby-Bauer Disk Diffusion Susceptibility Test [asm.org]
- 9. microbenotes.com [microbenotes.com]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. microbenotes.com [microbenotes.com]
- 14. health.maryland.gov [health.maryland.gov]
- 15. fda.gov [fda.gov]
- 16. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 17. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 18. bsac.org.uk [bsac.org.uk]
- 19. cgspace.cgiar.org [cgspace.cgiar.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Testing Bacterial Susceptibility to Augmentin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1239372#protocol-for-testing-bacterial-susceptibility-to-augmentin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

